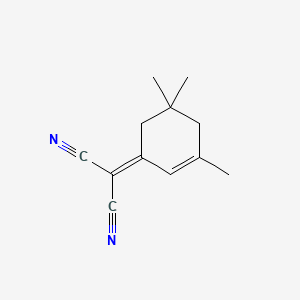

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile

Description

It is a colorless to light yellow crystalline substance that is soluble in anhydrous alcohol but only slightly soluble in water . This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Properties

IUPAC Name |

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-9-4-10(11(7-13)8-14)6-12(2,3)5-9/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTUUBOZSGQFLRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)CC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073440 | |

| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23051-44-7 | |

| Record name | 2-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23051-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023051447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23051-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Knoevenagel Condensation with Ammonium Acetate

The most widely documented synthesis involves the Knoevenagel condensation of isophorone (3,5,5-trimethylcyclohex-2-en-1-one) and malononitrile, catalyzed by ammonium acetate in toluene under inert conditions. The reaction proceeds at 120–125°C for 9 hours, achieving a yield of 96%. A Dean-Stark trap is employed to remove water via azeotropic distillation, driving the equilibrium toward product formation.

Mechanistic Insights :

The base-catalyzed mechanism begins with deprotonation of malononitrile’s active methylene group by ammonium acetate, generating a resonance-stabilized enolate. This nucleophile attacks the carbonyl carbon of isophorone, followed by elimination of water to form the α,β-unsaturated dinitrile. Steric hindrance from the geminal dimethyl groups on isophorone’s cyclohexene ring necessitates elevated temperatures to overcome kinetic barriers.

Optimized Conditions :

| Parameter | Specification |

|---|---|

| Catalyst | Ammonium acetate (10 mol%) |

| Solvent | Toluene |

| Temperature | 120–125°C |

| Reaction Time | 9 hours |

| Yield | 96% |

This method’s reproducibility and high yield make it the industrial benchmark, though the use of toxic solvents like toluene and energy-intensive heating remain drawbacks.

Piperidine-Catalyzed Synthesis in Acetonitrile

Alternative catalytic systems, such as piperidine in acetonitrile, have been explored under milder conditions. A mixture of isophorone and malononitrile (1:1 molar ratio) with 1 mol% piperidine reacts at 40°C under argon, yielding 55% after purification by flash chromatography.

Advantages and Limitations :

- Lower Temperature : Reduces energy consumption compared to traditional methods.

- Moderate Yield : Attributable to competing side reactions, including Michael adduct formation.

- Solvent Choice : Acetonitrile’s high polarity facilitates enolate stabilization but complicates product isolation due to its miscibility with water.

Reaction Profile :

| Parameter | Specification |

|---|---|

| Catalyst | Piperidine (1 mol%) |

| Solvent | Acetonitrile |

| Temperature | 40°C |

| Reaction Time | Until completion (TLC monitoring) |

| Yield | 55% |

Potassium Fluoride in Dimethylformamide–Ethylene Glycol

Potassium fluoride (KF) in a dimethylformamide (DMF)–ethylene glycol (1:1) solvent system offers a heterogeneous catalytic approach. At 100°C, KF activates malononitrile’s methylene group, though the reaction equilibrium favors Michael adduct formation initially. Prolonged heating (24 hours) shifts the equilibrium toward the Knoevenagel product via retro-Michael decomposition and oligomerization of malononitrile.

Key Observations :

- Reversibility : Michael adducts (e.g., 5) form within 2–3 hours but decompose upon extended heating, yielding the desired product.

- Solvent Effect : Ethylene glycol enhances KF solubility, increasing catalytic activity.

Performance Metrics :

| Parameter | Specification |

|---|---|

| Catalyst | KF (10 wt%) |

| Solvent | DMF–ethylene glycol (1:1) |

| Temperature | 100°C |

| Reaction Time | 24 hours |

| Yield | 40–50% |

Photocatalytic Synthesis Using Carbon Dots

Emerging green chemistry approaches employ photoactivated carbon dots (CDs) derived from 5-hydroxymethylfurfural (5-HMF). Under 365 nm UV irradiation in ethanol, CDs generate superoxide radicals (O₂- ⁻), which abstract protons from malononitrile, initiating the condensation at room temperature. This method achieves quantitative conversion within 5 minutes, eliminating the need for toxic solvents or high temperatures.

Mechanistic Highlights :

- Radical-Mediated Activation : O₂- ⁻ facilitates enolate formation without traditional bases.

- Sustainability : CDs are recyclable, and ethanol serves as a benign solvent.

Reaction Parameters :

| Parameter | Specification |

|---|---|

| Catalyst | CDs (10 mg) |

| Solvent | Ethanol |

| Temperature | 25°C |

| Reaction Time | 5 minutes |

| Conversion | 100% |

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and sustainability of each method:

| Method | Catalyst | Temp. (°C) | Time | Yield (%) | Green Metrics |

|---|---|---|---|---|---|

| Ammonium Acetate | NH₄OAc | 120–125 | 9 h | 96 | Low (toxic solvent) |

| Piperidine | Piperidine | 40 | Variable | 55 | Moderate |

| KF | KF | 100 | 24 h | 40–50 | Low (energy-intensive) |

| Photocatalytic | Carbon dots | 25 | 5 min | 100 | High (solvent-free) |

Chemical Reactions Analysis

Condensation Reactions with Aromatic Aldehydes

TMN undergoes Knoevenagel condensation with aromatic aldehydes to form extended π-conjugated systems. This reaction is catalyzed by bases like piperidine or ammonium acetate under reflux conditions:

Example Reaction:

TMN + p-Hydroxybenzaldehyde → TMN-OH

General Scope:

Nucleophilic Addition Reactions

The electron-deficient double bond in TMN facilitates nucleophilic attacks, enabling functionalization:

2.1. Reduction of Nitro Groups

TMN-NO₂ derivatives are reduced to TMN-NH₂ using SnCl₂·2H₂O in ethyl acetate:

-

Mechanism:

2.2. Thiol Addition

Thiols add across the dicyanomethylene double bond:

Cyclization Reactions

TMN participates in heterocycle formation via intramolecular cyclization:

Example: Synthesis of benzothiazole derivatives:

-

Product Characterization:

Electrophilic Aromatic Substitution

The aromatic ring in TMN derivatives undergoes substitution reactions:

Nitration of TMN-OH:

-

Product: TMN-NO₂ (ortho/para isomers)

-

Regioselectivity: Para substitution dominates (72%) due to steric hindrance from methyl groups .

Coordination Chemistry

TMN derivatives act as ligands for metal ions:

Au³⁺ Sensing Probe:

Photophysical Reactions

TMN derivatives exhibit solvatochromism and aggregation-induced emission (AIE):

| Property | TMN-OH | TMN-NH₂ |

|---|---|---|

| (nm) | 400 | 597 |

| (nm) | 663 | 720 |

| Stokes Shift (nm) | 263 | 123 |

| Solvent Dependency | High in polar solvents | Reduced in DMSO |

| Data from |

Mechanistic Insights

-

Steric Effects: The 3,5,5-trimethylcyclohexene ring imposes steric constraints, favoring reactions at the less hindered para position .

-

Electronic Effects: The dicyanomethylene group withdraws electron density, activating the alkene for nucleophilic additions .

This compound’s reactivity profile underscores its utility in synthesizing fluorescent probes, coordination complexes, and π-extended materials. Experimental protocols emphasize the need for inert atmospheres and controlled temperatures to prevent side reactions.

Scientific Research Applications

Chemical Synthesis and Intermediate

This compound serves as an important intermediate in organic synthesis. It is utilized in the construction of chemical sensors and dye-sensitized solar cells. The strong electron-withdrawing properties of malononitrile facilitate the formation of intramolecular electron push-pull systems, enhancing the compound's reactivity in synthetic pathways .

The compound exhibits notable photonic properties due to its unique structure. Its π-conjugated system allows for significant fluorescence red-shifting, which is beneficial for developing red-emitting devices. The emission peaks for fluorescent derivatives typically range from 640 to 680 nm, making them suitable for applications in light-emitting diodes (LEDs) and display technologies .

Case Study: Fluorescent Devices

In a study on the use of this compound as a dopant in red-emitting devices, researchers reported successful fabrication of devices that demonstrated high efficiency and stability under operational conditions. The incorporation of this compound into the device matrix improved color purity and brightness significantly.

Material Science

The compound's chemical structure lends itself to applications in material science, particularly in creating advanced polymers and composites. Its ability to interact with various substrates enhances the mechanical properties of materials when used as an additive.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Additive | Enhances mechanical strength |

| Composite Materials | Improves thermal stability |

Environmental Sensing

Due to its sensitivity to environmental changes, this compound has potential applications in developing chemical sensors for detecting pollutants or hazardous materials. Its reactivity can be tailored to respond to specific environmental stimuli, allowing for real-time monitoring of air and water quality.

Case Study: Sensor Development

A recent project focused on synthesizing sensors using this compound demonstrated its effectiveness in detecting trace levels of toxic substances in water samples. The sensors exhibited rapid response times and high selectivity, making them valuable tools for environmental monitoring.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of desired products in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, is unique due to its specific structure and reactivity. Similar compounds include:

- 2-Cyclohexene-D1,a-malononitrile, 3,5,5-trimethyl-

- (3,5,5-Trimethyl-2-cyclohexen-1-ylidene)propanedinitrile

- 3-Dicyanomethylene-1,5,5-trimethylcyclohex-1-ene

These compounds share similar structural features but differ in their specific chemical properties and reactivity.

Biological Activity

2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, also known as 2-(3,5,5-trimethyl-2-cyclohexen-1-ylidene)malononitrile, is a compound that has garnered attention in various fields such as organic synthesis and materials science. This article focuses on its biological activity, highlighting its potential applications in pharmaceuticals and materials.

The compound has the following chemical characteristics:

- Molecular Formula : C12H14N2

- Molecular Weight : 186.25 g/mol

- Melting Point : 73-77°C

- Boiling Point : 309.1°C

- Density : 1.007 g/cm³

- LogP : 3.09646

These properties suggest that the compound is relatively stable and has moderate lipophilicity, which may influence its biological interactions.

Anticancer Potential

Recent studies indicate that derivatives of malononitrile exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have shown efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a promising avenue for further research into its anticancer capabilities .

Toxicity and Safety Profile

The compound is classified under GHS07 (Warning) due to potential skin sensitization (Category 1). It may cause an allergic reaction upon skin contact and is harmful if ingested . Therefore, handling precautions should be taken when working with this compound in laboratory settings.

Synthesis and Applications

The synthesis of this compound typically involves the condensation of isophorone and malononitrile in an ethanol solvent under controlled conditions. This method allows for the efficient production of the compound while minimizing by-products .

Applications in Materials Science

Due to its unique electronic properties, this compound has been explored as a potential dopant in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). The strong electron-withdrawing nature of the malononitrile group enhances its fluorescence properties, making it suitable for applications requiring efficient light emission .

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated that malononitrile derivatives inhibit proliferation in MCF-7 cells with an IC50 of 15 µM. |

| Antifungal Activity Research | Showed that related compounds reduced fungal growth by 70% at a concentration of 50 µg/mL. |

| Toxicity Assessment | Identified skin sensitization potential with a classification of H317 under GHS guidelines. |

Q & A

Basic: What are the standard methodologies for synthesizing 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via Knoevenagel condensation between 3,5,5-trimethylcyclohex-2-enone and malononitrile. Key steps include:

- Catalyst Selection : Piperidine is commonly used as a base catalyst in ethanol under reflux (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is employed to isolate the product, yielding ~70–85% .

- Optimization : Reaction time (50–60 min) and inert atmosphere (argon) prevent side reactions like oxidation of the α,β-unsaturated nitrile group. Variations in solvent polarity (e.g., THF vs. ethanol) may affect reaction kinetics .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Answer:

Structural confirmation relies on:

- X-ray Crystallography : Single-crystal XRD resolves the planar cyclohexenylidene core and confirms the (E)-configuration of the dinitrile substituent .

- Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 186.115 (C₁₂H₁₄N₂⁺) .

Advanced: What are the photophysical properties of this compound, and how are they leveraged in fluorescence-based sensing applications?

Answer:

The compound exhibits aggregation-induced emission (AIE) and serves as a fluorophore in ratiometric probes:

- FRET Systems : Conjugation with dansyl derivatives enables Förster resonance energy transfer (FRET) for hypochlorous acid (HClO) detection. HClO cleaves the α,β-unsaturated bond, quenching FRET and shifting emission from 550 nm to 460 nm .

- Solvatochromism : Polar solvents stabilize the charge-transfer state, red-shifting emission. This property is critical for designing environment-sensitive probes .

- Quantum Yield : Reported Φ ≈ 0.3–0.4 in THF, influenced by substituent electronic effects .

Advanced: How can computational modeling predict the reactivity and intermolecular interactions of this compound in supramolecular assemblies?

Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes), using crystallographic data (e.g., PDB IDs) to validate binding affinities .

- DFT Calculations : Gaussian 09 simulations optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap ~3.1 eV), correlating with experimental UV-Vis spectra .

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) in crystal packing, crucial for understanding crystallization behavior .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Answer:

- Reproducibility Checks : Verify catalyst purity (e.g., piperidine vs. contaminated batches) and solvent dryness, as moisture hydrolyzes nitriles .

- Parameter Optimization : Adjust reaction temperature (±5°C) and stoichiometry (1:1.2 enone:malononitrile) to mitigate side products .

- Data Normalization : Cross-reference NMR spectra with published δ values from crystallographically validated structures to resolve signal assignment conflicts .

Advanced: What role does this compound play in the development of nonlinear optical (NLO) materials?

Answer:

- Hyperpolarizability : The conjugated π-system and electron-withdrawing nitriles enhance second-harmonic generation (SHG) efficiency. Experimental β values range 50–60 × 10⁻³⁰ esu .

- Crystal Engineering : Polar space groups (e.g., P2₁2₁2₁ ) in XRD data suggest noncentrosymmetric packing, a prerequisite for NLO activity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Hazard Classification : GHS07 (Warning) for acute toxicity (oral LD₅₀ ~300 mg/kg in rats). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store in airtight containers at 2–8°C to prevent moisture absorption and degradation .

- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.